molecular formula C26H44P2 B133191 rel-1,2-Bis((2S,5S)-2,5-diisopropylphospholan-1-yl)benzene CAS No. 147253-69-8

rel-1,2-Bis((2S,5S)-2,5-diisopropylphospholan-1-yl)benzene

Cat. No. B133191
M. Wt: 418.6 g/mol
InChI Key: RBVGOQHQBUPSGX-ZJZGAYNASA-N
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Description

Characterization and Electronic Structures

The study of the electron transfer series involving rhenium complexes with benzene-1,2-dithiolate derivatives provides insights into the electronic structures and geometrical configurations of these compounds. The reaction of ReCl(5) with benzene-1,2-dithiolate derivatives and subsequent chemical reductions yielded a series of complexes with varying oxidation states of rhenium. The crystal structures were determined, and the electrochemistry of these complexes was established, revealing a series of electron transfer states. Density functional theoretical methods were used to calculate the geometrical and electronic structures, and X-ray absorption spectroscopy confirmed the assignments of the oxidation states .

Synthesis and Structure of Phosphine Ligands

The synthesis of 1,2-bis[2-(2,4,6-tri-tert-butylphenyl)phosphanediylmethyl]benzene and its chelated complex with palladium, [PdLCl2], was reported. The complex was found to react with alcohols to form a chiral cyclometallated complex. This study provides valuable information on the synthesis and conformation of phosphine ligands and their complexes, which are important in catalysis and materials science .

Silicon Complexes as Blue-Emitting Dyes

1,2-Bis(indol-2-yl)benzene was prepared and used as a bidentate ligand to form stable silicon complexes. These complexes exhibit blue emissions in both solution and the solid state with high efficiency. The study also explored the conformational motion of these complexes and determined the activation barriers for this motion using variable-temperature NMR spectroscopy .

Functionalized Bis(trimethylsilyl)benzenes

The development of efficient routes to functionalized 1,2-bis(trimethylsilyl)benzenes was described. These compounds are key starting materials for various applications, including the synthesis of benzyne precursors and Lewis acid catalysts. The study detailed the synthesis of bromo-, boryl-, and stannyl-functionalized derivatives through Diels-Alder and C-H activation reactions, as well as their use in Suzuki and Stille coupling reactions .

Stable Hypervalent Carbon Compounds

The synthesis and characterization of stable hypervalent carbon compounds bearing a 2,6-bis(p-substituted phenyloxymethyl)benzene ligand were reported. X-ray analysis revealed symmetrical structures with varying C-O distances, indicating sensitivity to the electronic effect on the central carbon atom. The study also included electron distribution analysis and density functional calculations to understand the bonding nature of these carbocations .

Rhodium/Iridium(III) Complexes for Transfer Hydrogenation

Half-sandwich rhodium and iridium complexes with 1,2-bis(phenylchalcogenomethyl)benzene ligands were synthesized and characterized. These complexes were found to be efficient catalysts for the transfer hydrogenation of aldehydes and ketones in glycerol, which acts as both solvent and hydrogen source. The study provided insights into the catalytic performance of these complexes and their potential applications in homogeneous catalysis .

Organic Semiconductor for Thin Film Transistors

The synthesis of 1,4-bis(5-decyl-2,2'-bithien-5-yl)benzene as a stable organic semiconductor was elaborated. The material showed high oxidation stability and was used to fabricate thin-film transistors and integrated circuits with high performance. The study demonstrated the potential of this semiconductor in electronic devices, highlighting its high mobilities and on/off current ratios .

Electropolymerization of Bis(pyrrol-2-yl)benzene

The electropolymerization of 1,4-bis(pyrrol-2-yl)benzene in the presence of the easily oxidized electrolyte sodium tetraphenylborate was investigated. The resulting conducting polymer showed high electroactivity and a low oxidation potential. The study provided insights into the polymerization process and the role of the electrolyte in the formation of the conducting state of the polymer .

Scientific Research Applications

Asymmetric Catalysis and Synthesis

Chiral hydroxyl monophosphane and bisphospholanes synthesized from D-mannitol, including derivatives closely related to the compound of interest, have shown significant utility in asymmetric catalysis. They serve as enantioselective catalysts for the hydrogenation of functionalized olefins, demonstrating high enantioselectivity and conversion rates, especially in water for substrates like itaconic acid (Li, Zhang, Xiao, & Zhang, 2000). This highlights the potential of such compounds in facilitating environmentally friendly catalytic processes.

Synthesis of Novel Polymers and Copolymers

Compounds structurally related to "rel-1,2-Bis((2S,5S)-2,5-diisopropylphospholan-1-yl)benzene" have been used as precursors in the synthesis of novel copolymers. For instance, the synthesis and electrochromic properties of copolymers based on thiophene and phenylene derivatives have been investigated for their potential in creating advanced materials with unique electrochromic properties (Aydın & Kaya, 2013).

Organic Semiconductors

Derivatives such as 1,4-bis(5-decyl-2,2′-bithien-5-yl)benzene have been explored for their potential as stable organic semiconductors, demonstrating high performance in thin-film transistors. These materials offer significant promise for the development of electronic devices, showcasing high mobilities and stable performance (Ponomarenko et al., 2005).

Luminescent Materials

The study of silicon complexes of bis(indol-2-yl)benzene derivatives, which share structural similarities with the compound of interest, has revealed their potential as blue-emitting dyes in the solid state. These findings open avenues for their application in optoelectronic devices and luminescent materials, demonstrating high efficiency in both solution and solid-state forms (Tanaka & Osuka, 2015).

Coordination Polymers and Network Structures

Research has also extended into the construction of coordination polymers and network structures utilizing ligands similar to "rel-1,2-Bis((2S,5S)-2,5-diisopropylphospholan-1-yl)benzene". These studies have led to the development of novel complexes with unique interpenetrating networks, showcasing the versatility of such compounds in forming advanced materials with potential applications in catalysis, molecular recognition, and material science (Klein et al., 2017).

properties

IUPAC Name

(2S,5S)-1-[2-[(2S,5S)-2,5-di(propan-2-yl)phospholan-1-yl]phenyl]-2,5-di(propan-2-yl)phospholane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H44P2/c1-17(2)21-13-14-22(18(3)4)27(21)25-11-9-10-12-26(25)28-23(19(5)6)15-16-24(28)20(7)8/h9-12,17-24H,13-16H2,1-8H3/t21-,22-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBVGOQHQBUPSGX-ZJZGAYNASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(P1C2=CC=CC=C2P3C(CCC3C(C)C)C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CC[C@H](P1C2=CC=CC=C2P3[C@@H](CC[C@H]3C(C)C)C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rel-1,2-Bis((2S,5S)-2,5-diisopropylphospholan-1-yl)benzene

CAS RN

147253-69-8
Record name 147253-69-8
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